Trifluorostyrene
Description
Contextual Significance of Fluorinated Styrene (B11656) Monomers in Polymer Science
Fluorinated styrene monomers are a pivotal class of building blocks in polymer science. The incorporation of fluorine atoms into the styrene structure dramatically alters the physicochemical properties of the resulting polymers. rsc.org The high electronegativity and low polarizability of the carbon-fluorine bond, one of the strongest in organic chemistry, lead to polymers with enhanced thermal stability, chemical inertness, and hydrophobicity. rsc.org These characteristics make fluorinated polymers highly sought after for a variety of demanding applications. rsc.org The introduction of fluorine can also modify the electronic nature of the monomer, influencing its reactivity in polymerization processes. rsc.orgrsc.org
The presence of phenyl groups in these polymers allows for the introduction of various functional groups, enabling the creation of a wide array of modified materials. fluorine1.ru This versatility has led to the development of fluorinated polymers for applications ranging from high-performance plastics and composites to advanced electronic and optical materials. rsc.orglidsen.com
Historical Development and Evolution of Trifluorostyrene Research
The journey of this compound research began in the mid-20th century, with the first synthesis of α,β,β-trifluorostyrene (TFS) reported by Cohen in 1949. rsc.orgfluorine1.ru Early research focused on understanding the fundamental synthesis and polymerization behavior of this and other fluorinated styrenes. rsc.orgacs.org The initial methods for producing this compound were often multi-step processes with relatively low yields. fluorine1.ru
Over the decades, significant advancements have been made in the synthesis of this compound, with researchers developing more efficient and scalable methods. fluorine1.rusioc-journal.cnoup.com The 1980s saw improved methods for synthesizing substituted α,β,β-trifluorostyrenes. sioc-journal.cn The development of catalysts and new reaction pathways has been crucial in this evolution. fluorine1.ruoup.com The growing interest in fluorinated polymers for high-tech applications, particularly in the latter half of the 20th century and into the 21st, has fueled further research into the polymerization of this compound and the properties of the resulting polymers. rsc.orggoogle.comwipo.int The development of proton exchange membranes for fuel cells, for example, has been a significant driver of research into sulfonated poly(this compound). mdpi.comrsc.org
Scope and Objectives of Current Scholarly Inquiry into this compound Chemistry and Materials
Contemporary research on this compound is multifaceted, with a strong focus on its application in advanced materials. Key areas of investigation include:
Development of Novel Synthesis Methods: The search for more efficient, cost-effective, and environmentally benign methods for synthesizing this compound and its derivatives remains an active area of research. fluorine1.ruoup.com
Controlled Polymerization Techniques: Scientists are exploring various controlled polymerization methods, such as reversible-deactivation radical polymerization (RDRP), to synthesize poly(this compound) with well-defined architectures, molecular weights, and narrow dispersities. fluorine1.ruresearchgate.net This control allows for the fine-tuning of material properties.
Copolymerization and Material Modification: The copolymerization of this compound with other monomers is a major focus, aiming to create materials that combine the beneficial properties of poly(this compound) with other functionalities. rsc.orggoogle.comgoogle.com This includes the development of block copolymers and other complex polymer architectures. researchgate.netnist.gov
High-Performance Applications: A significant portion of current research is application-driven, exploring the use of this compound-based polymers in areas such as:
Proton Exchange Membranes for Fuel Cells: Sulfonated poly(this compound) is a promising candidate for creating more efficient and durable membranes for fuel cells. google.commdpi.comrsc.orgresearchgate.net
Advanced Electronic and Optical Materials: The unique dielectric and optical properties of fluorinated polymers make them suitable for applications in microelectronics and optics. doi.org
Biomedical Materials: The biocompatibility and inertness of some fluoropolymers open up possibilities for their use in medical devices and drug delivery systems. kinsoe.commdpi.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,2,2-trifluoroethenylbenzene | |
|---|---|---|
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InChI |
InChI=1S/C8H5F3/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5H | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUTQSIHGGHVXFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=C(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
26838-51-7 | |
| Record name | Benzene, (1,2,2-trifluoroethenyl)-, homopolymer | |
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DSSTOX Substance ID |
DTXSID1060003 | |
| Record name | .alpha.,.beta.,.beta.-Trifluorostyrene | |
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Molecular Weight |
158.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
447-14-3 | |
| Record name | (1,2,2-Trifluoroethenyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=447-14-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Benzene, (1,2,2-trifluoroethenyl)- | |
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| Record name | Trifluorostyrene | |
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| Record name | Benzene, (1,2,2-trifluoroethenyl)- | |
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| Record name | .alpha.,.beta.,.beta.-Trifluorostyrene | |
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| Record name | (trifluorovinyl)benzene | |
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| Record name | (Trifluorovinyl)benzene | |
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Synthetic Methodologies for Trifluorostyrene and Its Derivatives
Overview of Prior Synthetic Routes to Trifluorostyrene
The foundational synthesis of α,β,β-trifluorostyrene was first efficiently achieved by Cohen et al. in 1949. nih.govresearchgate.netgoogle.com This seminal work was followed by further investigations into the synthesis and polymerization of various fluorinated styrenes by Prober in 1953. researchgate.netcapes.gov.brgoogle.comacs.org These early efforts laid the groundwork for the development of fluoropolymers.
Early synthetic strategies to access trifluorostyrenes were varied and often involved organometallic reagents. One notable method involved the reaction of aromatic Grignard reagents with tetrafluoroethylene (B6358150). sioc-journal.cn This approach, while effective, was indicative of the reliance on highly reactive organometallic compounds. Another early route utilized trifluoroacetic acid derivatives as precursors. utm.my
A review of synthetic methods from that era also points to the use of reactants like α,α-difluoroethylbenzene or the reaction of aryl iodides with vinylidene fluoride (B91410) for the synthesis of fluorinated styrenes in general. researchgate.net As catalytic methods began to emerge, a 1982 study reported the synthesis of this compound and its derivatives via the reaction of (trifluorovinyl)trimethyltin with aryl iodides in the presence of a palladium catalyst, foreshadowing the cross-coupling approaches that would later become mainstream. utm.my These prior routes, while historically significant, often faced limitations such as the use of stoichiometric and highly reactive reagents, multi-step procedures, and sometimes modest yields, which prompted the development of more advanced and efficient synthetic protocols. utm.mymdpi.com
Contemporary Strategies for this compound Synthesis
Modern synthetic chemistry has heavily favored the use of transition-metal catalysis to construct this compound derivatives. These methods offer improved efficiency, functional group tolerance, and often proceed under milder reaction conditions compared to their historical counterparts. Key among these are strategies involving copper and palladium catalysis.
Copper-Mediated One-Pot Synthesis from Tetrafluoroethylene and Arylboronates
A significant advancement in this compound synthesis is the copper-mediated one-pot reaction of tetrafluoroethylene (TFE) with arylboronates. nih.govCurrent time information in Bangalore, IN. This method proceeds through a sequential process of transmetalation, carbocupration, and subsequent β-fluorine elimination. Current time information in Bangalore, IN.rsc.org A crucial aspect of this reaction is the promotion of the final elimination step by the addition of a Lewis acid. Current time information in Bangalore, IN.
The process begins with the in-situ generation of an aryl copper species from an arylboronate, a copper(I) salt like copper(I) tert-butoxide, and a ligand such as 1,10-phenanthroline. This aryl copper reagent then adds across the double bond of TFE in a carbocupration step, forming a 2-aryl-1,1,2,2-tetrafluoroethylcopper intermediate. The final step, β-fluorine elimination from this intermediate to yield the this compound product, is facilitated by a Lewis acid. Current time information in Bangalore, IN. The choice of the Lewis acid has been shown to be critical for the reaction's success and yield.
| Arylboronate (1) | Lewis Acid | Ligand | Yield (%) of this compound (2) |
| Phenylboronate (1a) | MgBr₂ | 1,10-phenanthroline | 61 |
| Phenylboronate (1a) | NaI | 1,10-phenanthroline | 70 |
| Phenylboronate (1a) | BF₃·OEt₂ | 1,10-phenanthroline | 0 |
| 4-Methylphenylboronate (1b) | NaI | 1,10-phenanthroline | 75 |
| 4-Methoxyphenylboronate (1c) | NaI | 1,10-phenanthroline | 80 |
| 3-Nitrophenylboronate (1j) | NaI | 1,10-phenanthroline | 0 |
Data sourced from a study on the copper-mediated synthesis of this compound derivatives. Current time information in Bangalore, IN.
Palladium-Catalyzed Cross-Coupling Approaches
Palladium catalysis has become a cornerstone for the synthesis of trifluorostyrenes, offering versatile and efficient routes from various precursors. These methods generally involve the cross-coupling of an aryl partner with a trifluorovinyl component.
The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction. For this compound synthesis, a key development has been the use of lithium trimethoxy(trifluorovinyl)borate as a stable and easy-to-handle source of the trifluorovinyl group. researchgate.net This reagent can be prepared in multigram quantities from the bulk chemical 1,1,1,2-tetrafluoroethane (B8821072) (HFC-134a). researchgate.net This approach circumvents the need for more hazardous or unstable reagents like gaseous tetrafluoroethylene or toxic organostannanes. researchgate.net The coupling reaction is typically performed with aryl bromides in the presence of a palladium catalyst and a suitable ligand.
| Aryl Bromide (2) | Catalyst (mol%) | Ligand (mol%) | Base | Temperature (°C) | Yield (%) of this compound (3) |
| 4-Bromoanisole (2a) | [Pd₂(dba)₃] (1) | XPhos (2) | K₃PO₄ | 60 | 95 |
| 4-Bromotoluene (2b) | [Pd₂(dba)₃] (1) | XPhos (2) | K₃PO₄ | 60 | 92 |
| 2-Bromotoluene | [Pd₂(dba)₃] (5) | XPhos (10) | K₃PO₄ | 80 | 78 |
| 1-Bromo-4-(tert-butyl)benzene | [Pd₂(dba)₃] (1) | XPhos (2) | K₃PO₄ | 60 | 96 |
Data represents selected findings from the palladium-catalyzed cross-coupling of lithium trimethoxy(trifluorovinyl)borate with aryl bromides. researchgate.net
The Hiyama coupling, which pairs organosilanes with organic halides, has also been adapted for this compound synthesis. A notable innovation is a base-free Hiyama coupling of tetrafluoroethylene (TFE) with aryltrimethoxysilanes. mdpi.comhhu.de This reaction is catalyzed by a palladium(0) complex and proceeds via the activation of a C-F bond on TFE. capes.gov.brmdpi.com A key intermediate in this catalytic cycle is a transition-metal fluoride complex, which is generated in-situ from the oxidative addition of the C-F bond to the palladium center. capes.gov.brmdpi.com This circumvents the need for an external base, which is typically required in Hiyama couplings.
| Aryltrimethoxysilane | Catalyst (mol%) | Ligand (mol%) | Additive (mol%) | Temperature (°C) | Yield (%) of this compound |
| Phenyltrimethoxysilane | Pd₂(dba)₃ (2.5) | PCy₃ (5) | FSi(OEt)₃ (10) | 100 | 94 |
| (4-Methylphenyl)trimethoxysilane | Pd₂(dba)₃ (2.5) | PCy₃ (5) | FSi(OEt)₃ (10) | 100 | 85 |
| (4-Methoxyphenyl)trimethoxysilane | Pd₂(dba)₃ (2.5) | PCy₃ (5) | FSi(OEt)₃ (10) | 100 | 81 |
| (4-Chlorophenyl)trimethoxysilane | Pd₂(dba)₃ (2.5) | PCy₃ (5) | FSi(OEt)₃ (10) | 100 | 73 |
Results from the development of a base-free palladium-catalyzed Hiyama coupling of TFE. mdpi.comresearchgate.net
One of the well-established methods for synthesizing trifluorostyrenes is the palladium-catalyzed cross-coupling of perfluoroalkenylzinc reagents with aryl iodides. sioc-journal.cnoup.com These zinc reagents can be prepared from precursors like 1,1,1,2-tetrafluoroethane (HFC-134a), offering a cost-effective route. acs.org The subsequent coupling with various aryl iodides proceeds under mild conditions and generally provides good to excellent yields of the desired this compound derivatives. acs.orgsioc-journal.cn This method has proven to be robust and applicable to a range of substituted aryl iodides.
| Aryl Iodide | Zinc Reagent Source | Catalyst (mol%) | Temperature (°C) | Time (h) | Yield (%) |
| Iodobenzene | HFC-134a | Pd(PPh₃)₄ (1) | 60-80 | <10 | 86 |
| 4-Iodotoluene | HFC-134a | Pd(PPh₃)₄ (1) | 60-80 | <10 | 82 |
| 4-Iodoanisole | HFC-134a | Pd(PPh₃)₄ (1) | 60-80 | <10 | 85 |
| 4-Iodonitrobenzene | HFC-134a | Pd(PPh₃)₄ (1) | 60-80 | <10 | 59 |
Data compiled from studies on the synthesis of 1,2,2-trifluorostyrenes using trifluoroethenylzinc reagents. acs.orgsioc-journal.cn
Synthetic Routes Initiating from 1,1,1,2-Tetrafluoroethane (HFC-134a) Precursors
A practical and economically viable route to α,β,β-trifluorostyrenes utilizes the readily available hydrofluorocarbon, 1,1,1,2-tetrafluoroethane (HFC-134a). This method circumvents the use of more unstable or hazardous reagents. The key step in this synthesis is the formation of a trifluoroethenylzinc reagent, which is then coupled with an aryl iodide in a palladium-catalyzed reaction. mdpi.comosaka-u.ac.jp
The process begins with the metalation of HFC-134a. By systematically optimizing reaction conditions such as solvent, cosolvent, temperature, zinc salt, and base, the trifluoroethenylzinc reagent can be generated in good yield. For instance, using lithium diisopropylamide (LDA) as the base in a tetrahydrofuran (B95107) (THF) medium at around 20 °C has proven effective. rsc.org The stability of the intermediate trifluoroethenyllithium reagent is a critical factor and is influenced by temperature and the solvent system. researchgate.net
Once the trifluoroethenylzinc reagent, [F₂C=CFZnCl], is formed, it undergoes a palladium-catalyzed cross-coupling reaction with various aryl iodides. researchgate.netresearchgate.net This coupling is typically carried out under mild conditions and produces the corresponding 1,2,2-trifluorostyrenes in good to excellent isolated yields. rsc.org The use of tetrakis(triphenylphosphine)palladium(0) as a catalyst is common in these reactions. researchgate.net This approach represents a significant advancement, providing a one-pot procedure from commercially available precursors without the need for low-temperature processes or the handling of highly unstable intermediates. researchgate.net
An alternative approach involves the preparation of lithium trimethoxy(trifluorovinyl)borate from HFC-134a. hhu.de This stable, crystalline borate (B1201080) reagent can then be used in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction with aryl bromides to afford this compound derivatives. hhu.de This method avoids the use of tetrafluoroethylene (TFE) gas, toxic stannanes, or sensitive zinc reagents. hhu.de
Table 1: Synthesis of Trifluorostyrenes from HFC-134a Precursors This table is interactive. Click on the headers to sort.
| Precursor | Reagents | Key Intermediate | Catalyst | Product | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| HFC-134a | LDA, ZnCl₂ | [F₂C=CFZnCl] | Pd(PPh₃)₄ | 1,2,2-Trifluorostyrenes | 59-86 | rsc.org |
Synthesis of Functionalized this compound Derivatives
The properties of poly(this compound) can be tailored by incorporating functional groups into the monomer structure. This has led to the development of synthetic routes for various functionalized this compound derivatives.
Halogenated this compound Analogues (e.g., α-Chloro-β,β-difluorostyrene)
α-Chloro-β,β-difluorostyrene is a valuable monomer that can be synthesized from 1-chloro-2,2,2-trifluoroethane (HCFC-133a). The synthesis proceeds via the formation of an α-chloro-β,β-difluoroethenylzinc reagent, [CF₂=CClZnCl]. This intermediate is generated in high yield through the metalation of a THF solution of HCFC-133a and zinc chloride at room temperature, using LDA as the base. researchgate.net
The resulting zinc reagent is then coupled with aryl iodides in a palladium-catalyzed reaction under mild conditions, affording α-chloro-β,β-difluorostyrenes in good isolated yields (64–90%). researchgate.net The stability of the intermediate α-chloro-β,β-difluorovinyllithium and the nature of the zinc reagent are important considerations in this synthesis. researchgate.net
This compound Derivatives Incorporating Phosphonate (B1237965) Groups
The introduction of phosphonate groups into the this compound structure is of interest for applications such as proton exchange membranes in fuel cells. researchgate.net Poly(this compound)-based ionomers containing phosphonic acid functionalities have been explored for this purpose. researchgate.net
One synthetic route to dimethylphosphonate-4-substituted-α,β,β-trifluorostyrene involves a two-step process. First, 4-iodobenzene phosphonic acid dimethyl ester is prepared from p-diiodobenzene and phosphorus trichloride (B1173362) using aluminum chloride as a catalyst. This intermediate is then reacted with a trifluoroethylenyl zinc reagent, using tetrakis(triphenylphosphine)palladium(0) as the catalyst, to yield the desired phosphonated this compound monomer. researchgate.net The radical homopolymerization of this monomer can be initiated using AIBN. researchgate.net
Preparation of ((Trifluorovinyl)oxy)benzene (TFVE) Monomers
Monomers based on ((trifluorovinyl)oxy)benzene, also known as trifluorovinyl ethers (TFVE), are precursors to perfluorocyclobutane (PFCB) polymers, which are known for their thermal stability and desirable optical properties. researchgate.netresearchgate.net
The synthesis of these monomers typically begins with a coupling reaction between a functionalized phenate and 1,2-dibromo-tetrafluoroethane, followed by a dehalogenation step. researchgate.netresearchgate.net For instance, 4-[(α,β,β-trifluorovinyl)oxy]bromo benzene (B151609) can be prepared in two steps starting from the nucleophilic substitution of 4-bromophenate onto 1,2-dibromotetrafluoroethane. researchgate.net
Phosphonated TFVE monomers can also be synthesized. The [(α,β,β-trifluorovinyl)oxy]benzene dialkyl phosphonate can be prepared through various phosphonation methods, including the Michaelis-Arbuzov or Michaelis-Becker reactions, or a palladium-catalyzed arylation. The palladium-catalyzed route has been shown to provide the best yields. researchgate.net These monomers and their intermediates can be characterized by various spectroscopic techniques, including ¹H, ³¹P, and ¹⁹F NMR, as well as mass spectrometry. researchgate.net
Mechanistic Investigations of this compound Formation Reactions
Understanding the reaction mechanisms involved in the synthesis of this compound is crucial for optimizing reaction conditions and improving yields.
The palladium-catalyzed cross-coupling of trifluorovinyl organometallic reagents with aryl halides is a cornerstone of this compound synthesis. Mechanistic studies suggest that the reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. mdpi.com
In the case of using TFE as a starting material, the oxidative addition of a C-F bond to a palladium(0) complex is a key step. This process can be promoted by the addition of lithium iodide, which facilitates the formation of a trifluorovinyl palladium(II) iodide intermediate. mdpi.comresearchgate.net This intermediate then undergoes transmetalation with an organozinc reagent (arylzinc), followed by reductive elimination to yield the this compound derivative and regenerate the palladium(0) catalyst. mdpi.com The lithium iodide is believed to not only aid in the C-F bond cleavage but also to enhance the reactivity of the arylzinc reagent through the formation of a zincate. mdpi.com
For the synthesis of this compound from HFC-134a, the initial step is dehydrofluorination. The mechanism of dehydrofluorination of similar fluoroalkanes has been studied and is relevant here. researchgate.net The formation of the trifluorovinyllithium (B1247865) intermediate from HFC-134a and its subsequent reaction with a zinc salt to form the more stable trifluoroethenylzinc reagent is a critical transformation that enables the subsequent cross-coupling reaction. rsc.orgresearchgate.net
Computational studies, such as Density Functional Theory (DFT) calculations, have been employed to elucidate the mechanism of related reactions, such as the conversion of HFC-125 to TFE. nih.gov These studies can provide insights into the energetics of different reaction pathways, such as direct β-fluorine elimination versus a stepwise process involving carbene formation. nih.gov While not directly on this compound formation, these studies contribute to the broader understanding of the reactivity of fluorinated hydrocarbons.
In the palladium-catalyzed synthesis of allylic silanes and boronates, which shares some mechanistic features with this compound synthesis, it has been shown that the turnover-limiting step can be the transmetalation. nih.gov An (η³-allyl)palladium complex was identified as the catalyst resting state in that system. nih.gov Such insights can be valuable for optimizing similar cross-coupling reactions.
Polymerization Pathways of Trifluorostyrene
Homopolymerization of Trifluorostyrene
The homopolymerization of α,β,β-trifluorostyrene is challenging under typical polymerization conditions. The strong electron-withdrawing effect of the three fluorine atoms on the vinyl group significantly alters its reactivity compared to standard vinyl monomers. rsc.org Consequently, pathways that are common for styrene (B11656) are not always effective for its trifluorinated analog.
Conventional free-radical polymerization of α,β,β-trifluorostyrene is generally considered difficult and inefficient. rsc.org The kinetics of this process are unfavorable because the electron-withdrawing fluorine atoms deactivate the double bond towards attack by radical species. This deactivation hinders the propagation step of the chain reaction, leading to very low polymerization rates and poor conversion efficiencies.
Research indicates that many highly fluorinated vinyl monomers, including α,β,β-trifluorostyrene, are difficult to polymerize under moderate radical reaction conditions. rsc.org Similarly, the related isomer α-(trifluoromethyl)styrene does not undergo radical homopolymerization. ibm.commdpi.com As a result of this low reactivity, detailed kinetic studies and data on conversion efficiencies for the free-radical homopolymerization of α,β,β-trifluorostyrene are not widely reported in scientific literature.
Controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP), Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, and Nitroxide-Mediated Polymerization (NMP), have been developed to provide enhanced control over polymer architecture. fluorine1.rusigmaaldrich.com These methods are effective for a wide range of monomers; however, their application to the homopolymerization of α,β,β-trifluorostyrene is not extensively documented. The inherent low reactivity of the monomer to radical attack remains a significant challenge. Much of the research on CRP of fluorinated styrenes has focused on copolymerization to incorporate fluorine-containing units into other polymer chains rather than on homopolymerization. mdpi.comfluorine1.ru
The core principle of CRP strategies is establishing a dynamic equilibrium between a low concentration of active, propagating radical species and a majority of dormant species. sigmaaldrich.com This process, often termed pseudoliving polymerization, minimizes irreversible termination reactions that are common in conventional free-radical systems. This equilibrium allows for a linear increase in polymer molecular weight with monomer conversion and the synthesis of polymers with narrow molecular weight distributions.
In polymerizations involving monomers with low reactivity, such as α,β,β-trifluorostyrene, the propagation rate can be slow. If initiation is not sufficiently rapid and uniform, or if chain transfer events are prevalent, the formation of short-chain polymers, or oligomers, can become a significant phenomenon. Achieving high molecular weight polymers under these conditions requires careful optimization to ensure that the rate of propagation is favored over termination and other side reactions.
In any polymerization, the choice of initiator and reaction temperature are critical variables that dictate the outcome. researchgate.netsci-hub.se In controlled radical polymerization, the initiator system (e.g., an alkyl halide initiator with a copper catalyst in ATRP) must be selected to match the monomer's electronic properties to ensure the successful establishment of the active-dormant equilibrium. cmu.eduresearchgate.net
Reaction temperature has a complex influence on the process. researchgate.net Increasing the temperature generally accelerates the rate of initiator decomposition and the rate of propagation, which can lead to higher monomer conversion in a shorter time. nih.gov However, elevated temperatures can also disrupt the controlled nature of the polymerization by increasing the rate of side reactions and irreversible terminations, potentially leading to a loss of control over molecular weight and a broadening of the polydispersity. researchgate.net For a challenging monomer like α,β,β-trifluorostyrene, finding an optimal temperature and initiator system that balances reaction rate with control would be essential for successful polymerization.
Table 1: Conceptual Influence of Reaction Temperature on Controlled Radical Polymerization Outcomes
| Parameter | Effect of Increasing Temperature | Rationale |
|---|---|---|
| Monomer Conversion | Increases | Higher temperature increases the rate constants for both initiation and propagation. researchgate.net |
| Molecular Weight | May Increase or Decrease | Can increase due to faster propagation, but may decrease if chain transfer or termination reactions become more prominent at higher temperatures. |
| Polydispersity Index (PDI) | Generally Increases | At higher temperatures, the equilibrium in CRP can be disturbed, leading to a higher rate of termination reactions and less uniform chain growth, thus broadening the molecular weight distribution. researchgate.net |
In contrast to its inertness in radical polymerization, the vinyl group of α,β,β-trifluorostyrene is activated towards nucleophilic attack due to the strong electron-withdrawing nature of the fluorine atoms. This electronic characteristic makes anionic polymerization a more viable pathway for homopolymerization. rsc.orglibretexts.org
The initiation mechanism involves the addition of an anion to the monomer's double bond. wikipedia.org While powerful nucleophilic initiators like organolithium compounds are often used for styrene, they can be too reactive for α,β,β-trifluorostyrene, potentially leading to side reactions. ibm.com Research has shown that α,β,β-trifluorostyrene can successfully yield a homopolymer when initiators of lower basicity are employed. rsc.org Although this pathway is feasible, the resulting polymer yields can be low. researchgate.net The monomer's reactivity in anionic polymerization is therefore sufficient for forming a homopolymer, provided an appropriately reactive initiator is selected to avoid undesirable side reactions.
A distinct and highly efficient polymerization route for α,β,β-trifluorostyrene and other trifluorovinyl monomers is thermal cyclodimerization. researchgate.netresearchgate.net This is not a chain-growth polymerization but rather a step-growth process that proceeds via a [2+2] cycloaddition mechanism. nih.gov
When heated, the trifluorovinyl group of one monomer molecule reacts with the trifluorovinyl group of another to form a stable, four-membered perfluorocyclobutane (PFCB) ring. researchgate.netresearchgate.net This reaction occurs thermally without the need for any initiators or catalysts. nih.gov When bifunctional monomers containing two trifluorovinyl groups are used, this process leads to the formation of high-performance PFCB aromatic ether polymers. The thermocyclodimerization of monofunctional α,β,β-trifluorostyrene itself results in the formation of a cyclodimer. This underlying reaction is the basis for creating a significant class of fluoropolymers known for their excellent thermal stability and processability. researchgate.net
Controlled Radical Polymerization Strategies
Copolymerization Strategies Involving this compound
The copolymerization of this compound with a variety of comonomers allows for the synthesis of polymers with a range of thermal, chemical, and surface properties. The specific copolymerization strategy employed dictates the final polymer architecture and, consequently, its macroscopic properties.
Random Copolymerization with Co-monomers (e.g., Styrene, Fluoroolefins)
Random copolymerization is a common method to incorporate this compound units into a polymer chain. This approach is particularly relevant for monomers like α-trifluoromethylstyrene (TFMST), which does not readily homopolymerize due to the steric hindrance and electron-withdrawing nature of the α-trifluoromethyl group. mdpi.comresearchgate.net
The radical copolymerization of TFMST with styrene has been investigated, revealing a significant difference in monomer reactivity. researchgate.net The monomer reactivity ratios, which describe the preference of a growing polymer chain to add a monomer of its own kind versus the comonomer, have been determined for this pair. For the TFMST (M2) and styrene (M1) system, the reactivity ratios were found to be r1 = 0.60 and r2 = 0.00. researchgate.net The fact that r2 is zero indicates that a growing polymer chain with a TFMST terminal unit cannot add another TFMST monomer, confirming the inability of TFMST to homopolymerize under these conditions. researchgate.net The value of r1 being less than one suggests that a growing polystyrene chain prefers to add a styrene monomer but can also incorporate a TFMST monomer. This results in a random copolymer where TFMST units are distributed along the polymer backbone, likely as isolated units or in short sequences.
The controlled radical polymerization of TFMST and styrene has also been explored using techniques like nitroxide-mediated polymerization (NMP). mdpi.com This method allows for better control over the polymer's molecular weight and dispersity. By adjusting the monomer feed ratio, the content of TFMST in the final copolymer can be controlled, typically ranging from 10% to 40%. mdpi.com
In contrast to its successful copolymerization with styrene, the radical copolymerization of TFMST with various fluoroolefins, such as vinylidene fluoride (B91410) (VDF) and chlorotrifluoroethylene (B8367) (CTFE), has been reported to be inhibited, not even leading to the formation of oligomers. This highlights the specific reactivity and steric constraints of TFMST in copolymerization reactions.
Alternating Copolymerization with Electron-Donating Comonomers
The strong electron-withdrawing nature of the trifluoromethyl group in TFMST makes it an electron-acceptor monomer. This characteristic opens up the possibility of alternating copolymerization with electron-donating comonomers. In such copolymerizations, there is a strong tendency for the monomers to add to the growing polymer chain in a regular alternating sequence.
While perfectly alternating copolymers of TFMST are not extensively documented, the copolymerization with electron-donating substituted styrenes, such as p-methoxystyrene, has been investigated. mdpi.com In these random copolymerizations, the electronic disparity between the electron-rich comonomer and the electron-poor TFMST can enhance the rate of cross-propagation, where a growing chain terminated in one monomer adds the other monomer.
The reactivity ratios for the TFMST/styrene system (r_TFMST = 0.00, r_styrene = 0.60) indicate a strong tendency against the sequential addition of TFMST units. researchgate.net This inherently leads to a copolymer structure where TFMST units are separated by one or more styrene units. While not a strictly alternating structure, this behavior demonstrates the influence of the electron-accepting nature of TFMST on the copolymer sequence distribution. The product of the reactivity ratios (r1 * r2) for this system is zero, which is a characteristic of copolymerizations with a high tendency for one of the monomers to be incorporated as single units.
Synthesis of Poly(this compound)-Based Block Copolymers
Block copolymers containing a poly(this compound) segment are of interest for creating materials with well-defined nanostructures and unique surface properties. The synthesis of such block copolymers typically relies on controlled/living polymerization techniques that allow for the sequential polymerization of different monomers. However, the synthesis of block copolymers containing a homopolymer block of α-trifluoromethylstyrene is challenging due to its inability to homopolymerize. mdpi.com Therefore, strategies often involve the synthesis of block copolymers where the "this compound block" is actually a random copolymer of this compound and another monomer, like styrene.
Sequential monomer addition is a primary method for synthesizing block copolymers using living polymerization techniques such as anionic polymerization or controlled radical polymerization (e.g., RAFT, ATRP, NMP). nih.govnih.gov In this approach, one monomer is polymerized to completion to form the first block, and then a second monomer is added to the living polymer chains to grow the second block.
For the synthesis of a polystyrene-poly(this compound) block copolymer, one could first polymerize styrene using a living polymerization method to create a living polystyrene macroinitiator. Subsequently, a mixture of styrene and this compound could be added to grow a second block of a random poly(styrene-co-trifluorostyrene). This approach would result in a diblock copolymer with a polystyrene block and a fluorinated copolymer block. The reverse sequence, starting with the copolymerization of styrene and this compound, would be more challenging due to the potential for different reactivity of the monomers affecting the initiation of the second block.
Another strategy for synthesizing block copolymers involves the preparation of two different polymer chains with reactive end-groups, followed by a coupling reaction to link them together. nih.gov This method can be advantageous when the monomers for the different blocks are incompatible with the same polymerization conditions.
For a polystyrene-poly(this compound) block copolymer, this would involve synthesizing a polystyrene chain with a specific reactive end-group and a separate poly(styrene-co-trifluorostyrene) chain with a complementary reactive end-group. These two polymers would then be reacted together to form the final block copolymer. "Click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or thiol-ene reactions, are often employed for their high efficiency and selectivity in these coupling reactions.
While the synthesis of well-defined block copolymers containing a pure poly(α-trifluoromethylstyrene) block remains a significant challenge due to the monomer's reactivity limitations, the principles of controlled polymerization and polymer modification provide pathways to related structures. For instance, block copolymers of styrene and other fluorinated styrenes, like pentafluorostyrene, have been successfully synthesized using techniques such as RAFT polymerization. fluorine1.ru These systems serve as valuable models for understanding the synthesis and behavior of block copolymers containing fluorinated styrene units.
The synthesis of diblock copolymers containing a fluorinated block often utilizes a macroinitiator approach. For example, a polystyrene macroinitiator can be synthesized via a controlled polymerization technique, which is then used to initiate the polymerization of a second, fluorinated monomer. Given the challenges with TFMST homopolymerization, a more feasible approach would be the synthesis of a polystyrene macro-RAFT agent followed by the copolymerization of styrene and TFMST to generate a polystyrene-b-poly(styrene-co-TFMST) block copolymer. dergipark.org.tr
The following table summarizes the key polymerization strategies for this compound:
| Polymerization Strategy | Comonomers | Key Features | Resulting Polymer Architecture |
| Random Copolymerization | Styrene, Substituted Styrenes | TFMST does not homopolymerize; reactivity ratios favor incorporation of single TFMST units. | Random copolymer with isolated TFMST units. |
| Fluoroolefins | Copolymerization is generally inhibited. | No significant polymer formation. | |
| Alternating Copolymerization | Electron-Donating Monomers | Strong electron-acceptor nature of TFMST promotes alternation. | Tendency towards an alternating structure, though may not be perfectly alternating. |
| Block Copolymer Synthesis | Styrene | Sequential addition of a styrene/TFMST mixture to a living polystyrene chain. | Diblock: Polystyrene-b-poly(styrene-co-TFMST). |
| Coupling of pre-made polystyrene and poly(styrene-co-TFMST) chains. | Diblock: Polystyrene-b-poly(styrene-co-TFMST). |
Advanced Polymerization Methodologies for this compound
Advanced polymerization methodologies offer precise control over the synthesis of poly(this compound), enabling the production of polymers with tailored properties and functionalities. These techniques move beyond conventional methods to provide enhanced control over molecular weight, polydispersity, and polymer architecture.
Solution and emulsion polymerization are versatile methods for synthesizing fluorinated polymers like poly(this compound). The choice between these methods often depends on the desired polymer characteristics, reaction control, and end-use application.
Solution Polymerization: In this technique, the this compound monomer is dissolved in a non-reactive solvent along with an initiator. wikipedia.org This method is advantageous for its homogeneous reaction environment, which facilitates heat dissipation and control over viscosity, thereby preventing autoacceleration at high monomer concentrations. wikipedia.org The presence of the solvent helps to manage the exothermicity of the polymerization. wikipedia.org However, a key challenge is the potential for chain transfer to the solvent, which can limit the achievable molecular weight. wikipedia.org The final polymer is obtained after the removal of the solvent. This method is particularly suitable for applications where the polymer is used in its dissolved state, such as in coatings and adhesives. wikipedia.org
A study on the solution polymerization of styrene in a millireactor provides insight into typical conditions that could be adapted for this compound. The polymerizations were conducted at 100°C using benzoyl peroxide as the initiator and toluene (B28343) as the solvent, achieving conversions between 9% and 70% and molecular weights from 6,000 to 60,000 g/mol . blucher.com.br
Emulsion Polymerization: This method involves dispersing the this compound monomer in an aqueous phase with the aid of a surfactant. The polymerization is typically initiated by a water-soluble initiator. youtube.comyoutube.com The reaction occurs within micelles formed by the surfactant, where the monomer is solubilized. youtube.com A major advantage of emulsion polymerization is the ability to achieve high molecular weights at a fast polymerization rate, as the propagating radicals are isolated within the micelles, reducing the frequency of termination reactions. youtube.com The resulting product is a stable latex, which is a dispersion of polymer particles in water. youtube.com This technique is particularly useful for producing soft or tacky polymers. youtube.com For fluorinated monomers, miniemulsion polymerization can be particularly effective. This technique, where monomer droplets are stabilized against coalescence, can overcome issues related to the slow diffusion of fluorinated agents through the water phase. cmu.edu
The table below summarizes typical conditions for these polymerization methods, extrapolated from studies on styrene and related monomers.
| Parameter | Solution Polymerization | Emulsion Polymerization |
| Monomer | Dissolved in solvent | Dispersed in aqueous phase |
| Medium | Non-reactive organic solvent (e.g., Toluene, Dioxane) blucher.com.brnih.gov | Water youtube.comcmu.edu |
| Initiator | Monomer-soluble (e.g., Benzoyl Peroxide, AIBN) blucher.com.brcmu.edu | Water-soluble (e.g., Potassium Persulfate, ACPA) youtube.comcmu.edu |
| Stabilizer | None (Homogeneous system) | Surfactant/Emulsifier (e.g., SDS, Polyvinyl alcohol) youtube.comcmu.edu |
| Temperature | Typically 60-110°C blucher.com.brnih.gov | Typically 70-80°C youtube.comcmu.edu |
| Key Advantage | Good heat control, homogeneous system wikipedia.org | High molecular weight at a fast rate youtube.com |
| Key Disadvantage | Chain transfer to solvent, solvent removal required wikipedia.org | Product contains impurities (surfactant) youtube.com |
Reactive extrusion (REX) is an innovative processing technology that utilizes an extruder as a continuous chemical reactor. aimplas.net This solvent-free method combines chemical reactions with the conventional extrusion process, offering significant advantages in terms of cost reduction and environmental sustainability. aimplas.net REX is a highly versatile technique used for various polymer modifications, including synthesis, grafting, functionalization, and compatibilization of polymer blends. aimplas.netaimplas.net
In the context of poly(this compound), REX presents a powerful tool for derivatization. The high viscosity of the polymer melt is effectively managed by the screw and barrel system of the extruder, which provides intense mixing and heat transfer, enabling chemical reactions to proceed efficiently in the bulk phase. cowinextrusion.com While specific studies on the reactive extrusion of poly(this compound) are not widely documented, the principles applied to other polymers, such as polyolefins and polyesters, can be readily adapted. materianova.be
Potential applications of REX for derivatizing poly(this compound) include:
Grafting: Small molecules or other polymer chains can be grafted onto the poly(this compound) backbone. For example, grafting maleic anhydride (B1165640) is a common REX application for functionalizing polyolefins, which could be explored for fluorinated polymers to introduce reactive sites. aimplas.net
Chain Extension and Cross-linking: Reagents can be introduced during extrusion to increase the molecular weight or create a cross-linked network, thereby modifying the mechanical and thermal properties of the material. aimplas.net
The process typically involves feeding the base polymer into the extruder, followed by the injection of reactive monomers or functionalizing agents at specific points along the extruder barrel. materianova.be The high mixing capacity of co-rotating twin-screw extruders makes them particularly suitable for these applications. aimplas.net
Post-polymerization functionalization is a crucial strategy for synthesizing well-defined, functional polymers. This approach involves first producing a well-controlled polymer backbone and then introducing functional groups through chemical modification of the polymer chain. This allows for the incorporation of functionalities that might not be compatible with the initial polymerization conditions.
For fluorinated aromatic polymers like poly(this compound), a highly efficient method for post-polymerization modification is nucleophilic aromatic substitution (SNAr). This strategy has been extensively demonstrated for poly(pentafluorostyrene), a closely related polymer, and provides a versatile "click" method for creating functional materials. rsc.orgresearchgate.net The electron-withdrawing fluorine atoms activate the aromatic ring towards nucleophilic attack, allowing for the selective replacement of a fluorine atom (often in the para position) by a variety of nucleophiles. researchgate.net
This method can be used to introduce a wide array of functional groups onto the poly(this compound) backbone, including:
Thiols
Amines
Alkoxides
The reaction is often highly efficient and can be accelerated using microwave assistance. researchgate.net This versatility allows for the creation of a library of functional polymers from a single precursor polymer, enabling the fine-tuning of properties for specific applications. For example, this technique has been used to create multifunctional graft copolymers by reacting a poly(pentafluorostyrene) precursor with amine-functionalized molecules. researchgate.net Similarly, this approach could be applied to poly(this compound) to attach specific ligands, bioactive molecules, or other polymer chains.
Another relevant strategy involves the synthesis of polymers with reactive precursor groups that can be modified after polymerization. For instance, polymers containing pentafluorophenyl methacrylate (B99206) can be readily modified post-polymerization, demonstrating the utility of the reactive pentafluorophenyl group as a platform for further functionalization. nih.gov This concept is directly applicable to the aromatic rings within the poly(this compound) chain.
Reaction Kinetics and Underlying Mechanisms in this compound Polymerization Systems
The kinetics and mechanisms of this compound polymerization are governed by the principles of radical polymerization, significantly influenced by the presence of electron-withdrawing fluorine atoms on the styrene ring. Understanding these factors is essential for controlling the polymerization process and the properties of the resulting polymer.
The fundamental steps in free-radical polymerization are initiation, propagation, and termination. frontiersin.org
Initiation: A radical initiator decomposes to form primary radicals, which then react with a monomer molecule to start a polymer chain.
Propagation: The newly formed monomer radical adds to successive monomer units, causing the polymer chain to grow.
Termination: The growth of a polymer chain is stopped, typically by the combination of two growing chains or by disproportionation.
In controlled or "living" radical polymerization systems, such as nitroxide-mediated polymerization (NMP), an additional equilibrium exists between active (propagating) radical species and dormant species. cmu.edu This equilibrium minimizes the concentration of active radicals at any given time, suppressing termination reactions and allowing for the synthesis of polymers with controlled molecular weights and narrow polydispersity. cmu.edu The mechanism involves the reversible activation of dormant species and deactivation of propagating radicals. cmu.edu
The presence of trifluoromethyl groups on the styrene monomer is expected to have a significant impact on the reaction kinetics compared to unsubstituted styrene. The strong electron-withdrawing nature of the CF₃ group influences the reactivity of the monomer and the stability of the propagating radical. This can affect the rate constants for the individual steps of polymerization.
| Kinetic Parameter | Effect of Trifluoromethyl Group (Expected) | Rationale |
| Propagation Rate Constant (kp) | Likely to decrease | The electron-withdrawing CF₃ group destabilizes the propagating radical, potentially making it less reactive towards monomer addition. |
| Termination Rate Constant (kt) | May be affected | Changes in radical stability and steric hindrance could influence the rate at which two propagating chains terminate. |
| Equilibrium Constant (K) in CRP | Shifted towards dormant species | If the propagating radical is less stable, the equilibrium in a controlled radical polymerization (CRP) would favor the more stable dormant state. |
| Activation Energy (Ea) | Likely to be higher | A less stable radical intermediate generally leads to a higher activation barrier for the propagation step. frontiersin.org |
Studies on the polymerization of styrene have shown that the process typically follows first-order kinetics with respect to the monomer concentration and approximately 0.5-order with respect to the initiator concentration. frontiersin.org In controlled polymerization, the concentration of propagating radicals remains essentially constant during a pseudo-stationary phase, allowing for a linear increase of molecular weight with conversion. cmu.edu For this compound, similar kinetic behavior can be anticipated, but the specific rate constants and activation energies would need to be determined experimentally to quantify the electronic effects of the fluorine substituents.
Characterization of Poly Trifluorostyrene and Its Copolymers
Spectroscopic Analysis Methodologies
Spectroscopic methods are fundamental in polymer characterization, providing detailed information about the chemical structure, composition, and electronic properties of poly(trifluorostyrene).
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, ¹³C) for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural analysis of poly(this compound) and its copolymers. rsc.org By examining the spectra of different nuclei, such as ¹H, ¹⁹F, and ¹³C, researchers can gain insights into the polymer's composition, stereochemistry, and end-groups. rsc.orgd-nb.info
¹H NMR: In copolymers of this compound with hydrogen-containing monomers like styrene (B11656), ¹H NMR is used to determine the relative composition of the different monomer units in the polymer chain. rsc.orgcanada.ca The integration of characteristic peaks corresponding to each monomer allows for the quantification of their incorporation.
¹⁹F NMR: This technique is particularly valuable for fluoropolymers. For this compound, which contains three fluorine atoms on the vinyl group, ¹⁹F NMR provides distinct signals that can confirm the successful polymerization and provide information about the electronic environment of the fluorine atoms. For instance, in a copolymer of α,β,β-trifluorostyrene (TFS) and styrene, the ¹⁹F NMR spectrum can be used to verify the incorporation of the TFS units. nih.gov In the synthesis of this compound itself, ¹⁹F-NMR shows characteristic chemical shifts and coupling constants. google.com For example, the spectrum of this compound in CDCl₃ exhibits signals at approximately -100.3 ppm (dd, J=54.2, 25.3Hz), -115.3 ppm (dd, J=83.2, 54.5Hz), and -176.3 ppm (dd, J=83.0, 25.0Hz). google.com
¹³C NMR: ¹³C NMR spectroscopy offers detailed information about the carbon backbone of the polymer. researchgate.net It can distinguish between different carbon environments, providing insights into the tacticity (stereochemical arrangement) of the polymer chain. mit.edu The chemical shifts of the carbon atoms in the polymer backbone and the phenyl rings can confirm the polymer's structure and identify any structural irregularities. mit.edumpg.de
Table 1: Representative NMR Data for this compound Monomer
| Nucleus | Chemical Shift (ppm) | Multiplicity and Coupling Constants (J) |
|---|---|---|
| ¹⁹F | -100.3 | dd, J = 54.2, 25.3 Hz |
| -115.3 | dd, J = 83.2, 54.5 Hz | |
| -176.3 | dd, J = 83.0, 25.0 Hz | |
| ¹H | 7.36-7.51 | m |
Data obtained from the synthesis of this compound. google.com
Infrared (IR) and Raman Spectroscopies for Vibrational Analysis
Infrared (IR) and Raman spectroscopies are complementary techniques used to investigate the vibrational modes of molecules. gaussian.comresearchgate.net They are instrumental in identifying functional groups and confirming the structure of poly(this compound) and its copolymers. horiba.comresearchgate.net
Infrared (IR) Spectroscopy: FTIR spectroscopy is used to identify characteristic absorption bands corresponding to specific chemical bonds within the polymer. canada.ca In copolymers containing this compound, the presence of C-F stretching vibrations, typically found in the fingerprint region of the spectrum, confirms the incorporation of the fluorinated monomer. For example, in sulfonated block copolymers, the introduction of sulfonic groups is confirmed by the appearance of specific bending bands of the para-substituted phenyl ring. canada.ca
Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations, making it a valuable tool for studying the carbon-carbon bonds in the polymer backbone and the aromatic rings. horiba.com It can be used to monitor the polymerization process by observing the disappearance of the C=C double bond of the monomer. horiba.com The Raman spectra of poly(this compound) would exhibit characteristic bands for the phenyl ring and the fluorinated vinyl group.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which are influenced by the polymer's conjugation and chromophores. uni-stuttgart.deresearchgate.net
For poly(this compound) and its copolymers, UV-Vis spectroscopy can be used to study the absorption properties and the effects of the fluorine substituents on the electronic structure of the styrene units. researchgate.net The phenyl rings in the polymer backbone give rise to characteristic absorption bands in the UV region. medsciencegroup.us The position and intensity of these bands can be affected by the polymer's molecular weight, conformation, and the presence of other functional groups in its copolymers. medsciencegroup.uscsic.es For instance, studies on polystyrene have shown that irradiation can lead to changes in the UV-Vis absorption spectrum, indicating structural modifications and the formation of new chromophores. medsciencegroup.us
Mass Spectrometry (e.g., MALDI-TOF MS) for Molecular Weight Distribution and End-Group Fidelity
Mass spectrometry techniques, particularly Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS), are powerful for determining the molecular weight distribution of polymers. gantrade.com
This method allows for the determination of the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of poly(this compound). tainstruments.comresearchgate.net A narrow PDI is often indicative of a well-controlled polymerization process. gantrade.com Furthermore, MALDI-TOF MS can be used to analyze the end-groups of the polymer chains, which provides valuable information about the initiation and termination mechanisms of the polymerization reaction.
Thermal Analysis Techniques
Thermal analysis techniques are crucial for evaluating the stability and decomposition behavior of polymers at elevated temperatures.
Thermogravimetric Analysis (TGA) for Decomposition Characteristics
Thermogravimetric analysis (TGA) measures the change in mass of a material as a function of temperature in a controlled atmosphere. researchgate.netperkinelmer.com It is a standard method for determining the thermal stability and decomposition profile of polymers like poly(this compound). scirp.orgmdpi.com
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| Poly(this compound) |
| Styrene |
| Poly-α,β,β-trifluorostyrene |
| This compound |
| Polystyrene |
Differential Scanning Calorimetry (DSC) for Glass Transition Temperatures and Polymerization Enthalpy
Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique used to characterize the thermal properties of poly(this compound) (PTFS) and its copolymers. This method measures the difference in heat flow between a sample and a reference as a function of temperature, providing critical information about thermal transitions. hu-berlin.de
Glass Transition Temperature (Tg): The glass transition is a reversible transition in amorphous materials from a hard and relatively brittle state into a molten or rubber-like state. hu-berlin.de For polymers, the Tg is a crucial parameter as it defines the upper-temperature limit for their application in a rigid state. In a DSC thermogram, the glass transition appears as a step-like change in the baseline of the heat flow signal. hu-berlin.deeag.com
The Tg of a polymer is influenced by its molecular structure. For instance, increasing the sulfonic acid content in sulfonated poly(arylenethioethersulfone)s has been shown to dramatically decrease the Tg. ipfdd.de Copolymers of poly(ether ketone) (PEK) containing non-crystallizable aryl ether sulfone (ES) units or crystallizable ether biphenyl (B1667301) ether ketone (EDEK) units exhibit a depressed melting temperature (Tm) and reduced crystallinity compared to the PEK homopolymer. kpi.ua Similarly, copolymers of α-(difluoromethyl)styrene and styrene show variations in their glass transition temperatures depending on the comonomer ratio. rsc.org
Data on Glass Transition Temperatures of Fluorinated Polymers:
| Polymer/Copolymer | Glass Transition Temperature (Tg) | Notes |
| Poly(TFEE-r-GA) | -49.5 °C | - |
| Sulfonated Poly(arylenethioethersulfone)s (SPTES) | 202 °C to 223 °C | Tg decreases with increasing sulfonic acid content. ipfdd.de |
| Poly(arylether sulfone) (PAES) | 220 °C | - |
| Polyimide from BAPP/BPDA | ~192 °C | - |
| Polyimide with silicone segments | ~275.0 °C | - |
This table presents a selection of reported Tg values for various fluorinated and related polymers to illustrate the range of thermal behaviors observed.
Polymerization Enthalpy: DSC can also be used to determine the enthalpy of polymerization (ΔH), which is the heat released during the polymerization reaction. This is an exothermic process, and the resulting peak in the DSC curve can be integrated to quantify the heat of reaction. hu-berlin.de For example, the thermal cyclization of a trifluorovinyl ether compound, a process related to polymerization, shows a maximum exothermic peak at 244 °C with an enthalpy change of 155.7 kJ mol⁻¹. researchgate.net The heat of polymerization is influenced by factors such as steric hindrance between side groups on the polymer chain. nist.gov For instance, α,β,β-trifluorostyrene can undergo thermal cyclodimerization, a type of polymerization. researchgate.net
Morphological and Microstructural Characterization
X-ray Diffraction (XRD) for Crystalline Structure
X-ray Diffraction (XRD) is a powerful non-destructive technique used to analyze the crystalline structure of materials. By bombarding a sample with X-rays and measuring the diffraction pattern, one can determine the arrangement of atoms within a crystal lattice. csic.es
Scanning Electron Microscopy (SEM) for Surface and Bulk Morphology
Scanning Electron Microscopy (SEM) is a versatile technique for visualizing the surface topography and bulk morphology of materials at high magnification. pressbooks.pubmdpi.com It operates by scanning a focused beam of electrons over a sample's surface and detecting the signals produced, primarily secondary and backscattered electrons, to form an image. pressbooks.pubmdpi.com
In the context of poly(this compound) and its applications, SEM is invaluable for:
Surface Morphology: Examining the surface of PTFS films and membranes to assess features like smoothness, porosity, and the presence of defects. pressbooks.pubbookpi.org For instance, SEM has been used to observe the surface of modified polyvinylidene fluoride (B91410) (PVDF) membranes doped with sulfonated poly(α,β,β-trifluorostyrene), revealing changes in pore structure. researchgate.net
Bulk Morphology: By examining the cross-section of a sample, often prepared by fracturing or using a focused ion beam (FIB), SEM can reveal the internal structure, such as the phase morphology of polymer blends or the layered structure of multilayer films. kpi.uamdpi.com This is crucial for understanding how processing conditions affect the final material properties.
Failure Analysis: SEM is frequently used to investigate fracture surfaces to understand the mechanisms of material failure, such as whether it was brittle or ductile. pressbooks.pub
SEM analysis has been instrumental in characterizing a variety of polymer systems, from observing the effects of UV degradation on PVC and polystyrene films to analyzing the tribofilms formed by lubricants containing fullerene-like nanoparticles. pressbooks.pubdiva-portal.org
Specialized Techniques for Thin Films (e.g., Spectroscopic Ellipsometry, Quartz Crystal Microbalance)
Spectroscopic Ellipsometry (SE): This non-destructive optical technique measures the change in polarization of light upon reflection from a thin film. horiba.combruker.com By analyzing this change, SE can accurately determine the thickness, refractive index, and other optical properties of thin films, even down to the angstrom scale. bruker.commdpi.com It is particularly useful for in-situ monitoring of film growth and changes in polymer layers in response to external stimuli. mdpi.com For instance, SE has been used to verify the successful complexation between positively charged quaternized poly(this compound) (QPTFS) and negatively charged sulfonated poly(this compound) (SPTFS) in the formation of multilayer membranes. researchgate.netnih.gov
Quartz Crystal Microbalance (QCM): QCM is a highly sensitive mass-sensing technique that measures a change in frequency of a quartz crystal resonator as a thin film is deposited onto its surface. mdpi.com This allows for the real-time monitoring of mass changes, making it ideal for studying adsorption, deposition, and swelling processes in thin films. researchgate.net QCM with dissipation monitoring (QCM-D) provides additional information about the viscoelastic properties of the film. mdpi.com In the context of poly(this compound), QCM has been used to monitor the adsorption and desorption of pollutants on membranes doped with sulfonated poly(α,β,β-trifluorostyrene), demonstrating their enhanced anti-fouling properties. researchgate.net It has also been used to confirm the layer-by-layer assembly of charged poly(this compound) derivatives. researchgate.netnih.gov
Electrochemical Characterization Methods for Poly(this compound) Derivatives
The electrochemical properties of poly(this compound) derivatives, particularly those with electroactive or ion-conducting groups, are critical for their application in devices like fuel cells and sensors. google.com
Cyclic Voltammetry (CV): CV is a primary technique for investigating the electrochemical behavior of materials. It involves sweeping the potential of a working electrode and measuring the resulting current. The resulting voltammogram provides information about redox processes (oxidation and reduction), electrochemical stability, and reaction kinetics. scitechnol.comdoi.org
For electroactive polymers, CV can reveal the potentials at which the polymer can be oxidized and reduced. scitechnol.com For example, a novel electroactive fluorinated poly(amic acid) showed two pairs of redox peaks in its cyclic voltammogram. scitechnol.com The relationship between peak currents and scan rates can indicate whether the electrochemical process is diffusion-controlled or surface-controlled. scitechnol.com In the case of polymer-modified electrodes, CV is used to determine the electrochemically active surface area (ECSA). rsc.org
Electrochemical studies are often conducted in a three-electrode system, comprising a working electrode (where the material of interest is deposited), a reference electrode, and a counter electrode, all immersed in an electrolyte solution. scitechnol.comdoi.orgmdpi.com The choice of electrolyte is crucial and depends on the specific system under investigation. doi.org
While specific CV data for poly(this compound) itself is not detailed in the provided results, the methodology is standard for characterizing its electroactive derivatives, such as sulfonated PTFS used in ion-exchange membranes or other functionalized PTFS designed for electronic applications. google.commdpi.comnih.govoatext.com
Applications of Poly Trifluorostyrene and Its Copolymers in Advanced Materials
Development of Ion-Exchange Membranes for Electrochemical Devices
A primary application of poly(trifluorostyrene)-based materials is in the fabrication of ion-exchange membranes (IEMs), which are critical components in a variety of electrochemical devices. nih.govresearchgate.net These membranes act as solid electrolytes, selectively transporting ions while preventing the crossover of fuel or oxidant gases. The robust, fluorinated backbone of poly(this compound) provides the necessary durability for long-term operation in the chemically aggressive environments of fuel cells and other electrochemical systems. nih.govresearchgate.net
Proton Exchange Membranes (PEMs) in Fuel Cells
Sulfonated copolymers of α,β,β-trifluorostyrene are a notable class of partially fluorinated membranes developed for Proton Exchange Membranes (PEMs) in fuel cells. researchgate.net The process involves attaching sulfonic acid (-SO₃H) groups to the polymer, creating a network of hydrophilic channels for proton (H⁺) transport. These membranes, sometimes referred to by the trade name BAM3G (Ballard Advanced Materials Third Generation), have demonstrated performance comparable to, and in some cases exceeding, perfluorinated standards like Nafion, especially at higher current densities. mdpi.com
Research has shown that these membranes are resistant to oxidative degradation and can operate stably for extended periods, with tests running up to 15,000 hours. researchgate.net The equivalent weight (EW) of these membranes, a measure of the mass of polymer per mole of sulfonic acid groups, can be varied to optimize performance, typically ranging from 375 to 920 g/mol . researchgate.netmdpi.com While a lower EW generally leads to higher proton conductivity, it can also result in increased water uptake and swelling. mdpi.com The use of α,β,β-trifluorostyrene has been a key strategy in developing lower-cost, yet highly stable, PEMs. nih.gov
| Membrane Type | Equivalent Weight (g/mol) | Proton Conductivity (S/cm) | Fuel Cell Performance Notes | Reference |
|---|---|---|---|---|
| Sulfonated poly(α,β,β-trifluorostyrene) (BAM3G) | 375 - 920 | ~0.08 | Performance equivalent to Nafion 117 and Dow membranes; stable for over 15,000 hours. | researchgate.netmdpi.comnih.gov |
| Nafion® 117 | ~1100 | ~0.10 | Industry standard, high chemical stability but higher cost and reduced conductivity at low humidity. | researchgate.netmdpi.com |
| sPTFS/PTFE Composite (Low EW) | 407 - 735 | Not Specified | Fuel cell performance better than Nafion® 115 at 80°C. | researchgate.netscribd.com |
Anion Exchange Membranes (AEMs)
The development of Anion Exchange Membranes (AEMs) involves modifying a polymer backbone to include fixed positive charges, typically quaternary ammonium (B1175870) groups, which facilitate the transport of anions like hydroxide (B78521) (OH⁻). nih.govmsrjournal.com While sulfonated poly(this compound) is well-established for PEMs, its counterpart for AEMs involves functionalizing the polymer to create these cationic sites.
The synthesis of AEMs generally involves post-functionalization of a preformed polymer film or direct polymerization of monomers already containing cationic groups. researchgate.net For a poly(this compound)-based AEM, this would entail a process such as chloromethylation followed by quaternization with a tertiary amine to attach cationic functional groups. Research on positively charged, quaternized poly(this compound) (QPTFS) for ultrafiltration applications demonstrates the feasibility of this chemical modification. mdpi.com Although direct reports on this compound-based AEMs in fuel cells are limited, the principles follow those of other polymer systems. Key performance metrics for AEMs include high hydroxide conductivity and, crucially, stability in the highly alkaline environment of an AEM fuel cell, where the cationic groups are susceptible to degradation. nih.govresearchgate.net
| Polymer Backbone Type | Functional Group | Typical Hydroxide Conductivity (mS/cm at 80°C) | Key Challenge | Reference |
|---|---|---|---|---|
| Poly(arylene ether)s | Quaternary Ammonium | ~60 - 120 | Backbone degradation via ether-bond cleavage in alkaline conditions. | mdpi.comrsc.org |
| Polystyrene Copolymers | Imidazolinium / Quaternary Ammonium | ~10 - 100 | Dimensional stability at high ion exchange capacity. | nih.govsemanticscholar.org |
| Polypropylene | Quaternary Ammonium (side-chain) | ~55 | Achieving high ion exchange capacity while maintaining mechanical properties. | nih.gov |
| Poly(this compound) (Hypothetical) | Quaternary Ammonium | Not Reported | Requires synthesis and characterization for fuel cell applications. | mdpi.com |
Design and Fabrication of Composite Membrane Architectures
A significant challenge with ionomer membranes, including those made from sulfonated poly(this compound), is their limited mechanical strength, especially when hydrated. nih.gov Homogeneous films can be brittle in a dry state and exhibit excessive swelling when wet, compromising their dimensional stability and durability in a fuel cell. nih.gov
To overcome these limitations, composite membranes have been developed. nih.govresearchgate.net This design involves impregnating a porous, inert polymer substrate with the ion-conducting poly(this compound) ionomer. nih.govscribd.com The substrate provides a mechanically strong and flexible framework, while the ionomer fills the pores and provides the pathways for ion conduction. nih.gov
A widely used substrate is porous polytetrafluoroethylene (PTFE), also known as expanded PTFE (ePTFE). nih.govscribd.com PTFE offers excellent mechanical strength, flexibility, chemical inertness, and does not swell in water. nih.gov The fabrication process typically involves impregnating the porous PTFE film with a solution of the sulfonated poly(this compound) resin and then drying it. scribd.com The resulting composite membrane combines the high proton conductivity of the ionomer with the superior mechanical properties of the substrate, leading to a more robust and reliable membrane for electrochemical applications. nih.govscribd.com
| Membrane Type | Substrate | Key Feature | Benefit | Reference |
|---|---|---|---|---|
| sPTFS/PTFE Composite | Porous Polytetrafluoroethylene (ePTFE) | Ionomer impregnated into a porous, inert framework. | Increased mechanical strength, improved dimensional stability, reduced water uptake compared to homogeneous membranes. | nih.govscribd.com |
| sPTFS-grafted-ETFE | Ethylene tetrafluoroethylene (B6358150) (ETFE) | Grafting of this compound onto a base polymer film followed by sulfonation. | Homogeneous ion-exchange group distribution, good electrochemical and thermal properties. | nih.govresearchgate.net |
Strategies for Enhancing Membrane Stability and Performance
Beyond the composite approach, several other strategies are employed to enhance the stability and performance of poly(this compound)-based membranes. These methods aim to improve the material's intrinsic properties, such as its resistance to chemical degradation, mechanical durability, and anti-fouling characteristics.
Crosslinking: Creating chemical bonds between polymer chains, known as crosslinking, is an effective method to improve membrane stability. researchgate.net Crosslinked poly(this compound) membranes show reduced swelling, enhanced mechanical strength, and better resistance to fuel crossover, although it can sometimes lead to a decrease in ion conductivity if the crosslinking density is too high.
Copolymerization: The properties of poly(this compound) can be finely tuned by copolymerizing it with other substituted this compound monomers. msrjournal.com This approach allows for the modification of the polymer's equivalent weight, water uptake, and conductivity to meet specific performance targets. mdpi.com
Surface Modification: For applications like ultrafiltration, surface modification is used to improve performance. Doping a base membrane like polyvinylidene fluoride (B91410) (PVDF) with sulfonated poly(α,β,β-trifluorostyrene) (SPTFS) has been shown to increase the membrane's hydrophilicity. This leads to higher water flux and enhanced anti-fouling properties, as the modified surface resists the adsorption of organic foulants.
Materials for Advanced Electronic and Optical Applications
The unique optical and dielectric properties of fluoropolymers make them suitable for specialized roles in electronic and optical devices. Poly(this compound) is particularly noted for its application in optical films where precise light management is required.
Integration into Next-Generation Electronic Devices
Poly(α,β,β-trifluorostyrene) (PTFS) is used in the fabrication of wide-view optical compensation films, which are critical components for improving the image quality of liquid crystal displays (LCDs) and organic light emitting diode (OLED) displays. rsc.orgnih.gov
In many display technologies, controlling the phase retardation of light as it passes through various layers is essential to prevent issues like color shift and light leakage, especially at wide viewing angles. nih.gov PTFS is used to create films with specific birefringence properties (where the refractive index depends on the polarization and propagation direction of light). rsc.orgnih.gov Specifically, PTFS can be used to create a "C-plate," an optical film with positive out-of-plane birefringence. rsc.org When combined with other polymer films in a multilayer structure and stretched, it can produce an optical film with a reversed wavelength dispersion. nih.gov This capability allows for the creation of achromatic or broadband retardation compensation, leading to better contrast, a wider viewing angle, and more accurate color reproduction in advanced displays for televisions, computers, and mobile devices. nih.gov
| Application | Function of PTFS Film | Key Optical Property | Device Integration | Reference |
|---|---|---|---|---|
| Optical Compensation Film | Provides positive out-of-plane birefringence (Positive C-plate). | Refractive index profile (nₓ+nᵧ)/2 < n₂. | Used in multilayer films for LCD and OLED displays to improve viewing angle. | rsc.orgnih.gov |
| Wide-View Optical Film | Component in a stretched multilayer film to create reversed wavelength dispersion. | Adjustable in-plane (Rₑ) and out-of-plane (Rₜₕ) retardation. | Integrated into circular polarizers or directly into display panels for TVs, computers, and phones. | nih.gov |
Nonlinear Optical (NLO) Materials
Poly(this compound) and its copolymers are emerging as significant materials in the field of nonlinear optics (NLO). These materials possess properties that make them suitable for applications in technologies that manipulate light, such as laser technology. The search for new second-order NLO materials with improved performance is a key area of materials science and optical engineering. researchgate.net
The thermocyclodimerization of α,β,β-trifluorostyrene is a process that leads to the formation of fluoropolymers with perfluorocyclobutane (PFCB) groups. These structures are noted for their potential in innovative applications, including optics. researchgate.net Research into second-order NLO polymers has explored various design strategies, including the development of dendronized polymers, dendrimers, and hyperbranched polymers. researchgate.net In this context, the emulsion copolymerization of materials like dimethylphosphonate-4-substituted-α,β,β-trifluorostyrene with α,β,β-trifluorostyrene has been studied. researchgate.net
One approach to creating NLO-active polymers involves synthesizing polymers with oligo-aromatic esters as side chains. These materials can exhibit good transparency in the visible region, a desirable characteristic for optical applications. researchgate.net For instance, certain polymer films have shown second harmonic generation (SHG) after being treated by corona poling. researchgate.net The development of electro-optic (EO) polycarbonates incorporating dendritic NLO chromophores has also been a focus, achieving significant EO coefficients. researchgate.net
While not directly involving poly(this compound), related research on polymer composites provides insight into enhancing NLO properties. For example, polymer-grafted multi-walled carbon nanotubes (MWNTs) have demonstrated strong nonlinear optical properties when investigated with nanosecond laser pulses. nus.edu.sg This suggests that composite materials incorporating fluoropolymers could be a promising direction for future NLO materials.
Photonic Devices and Components for Microlithography
The unique optical and physical properties of poly(this compound) and its derivatives make them valuable in the fabrication of photonic devices and for applications in microlithography. Fluoropolymers that include perfluorocyclobutane (PFCB) units, which can be formed from the thermocyclodimerization of α,β,β-trifluorostyrene, have shown potential for use in both microlithography and optics. researchgate.net
In the realm of photonic integrated circuits, polymer materials are crucial. fraunhofer.de Fluorinated thermosetting resins are being developed for both passive and active integrated optical devices. researchgate.net These materials are often designed to have low optical propagation losses at telecommunication wavelengths, making them suitable for creating components like optical waveguides. researchgate.net
A significant application of poly(this compound) is in the creation of optical films. A method for casting poly(α,β,β-trifluorostyrene) (PTFS) films on substrates like triacetylcellulose (B593227) (TAC) or cyclic olefin polymer (COP) has been developed. google.com The selection of an appropriate solvent or solvent blend, based on Hansen solubility parameters, is critical to achieving optimal film clarity, adhesion to the substrate, and the desired retardation value for use in optical devices like phase retarders. google.com
Membranes for Chemical Separation Processes
Ultrafiltration Membranes
Poly(this compound)-based materials are being engineered to create advanced ultrafiltration membranes for chemical separation processes. One innovative approach involves the synthesis of positively charged quaternized poly(this compound) (QPTFS) and negatively charged sulfonated poly(this compound) (SPTFS). researchgate.net These charged polymers are used to fabricate ultrafiltration membranes through a stepwise interfacial complexation method. researchgate.net
A membrane known as QS-2, which contains two bilayers of these polymer complexes, has demonstrated a high water flux of 378 L m⁻² h⁻¹ bar⁻¹ and an excellent bovine serum albumin (BSA) rejection rate of 96.8%. researchgate.net This performance highlights the potential of using charged fluoropolymers to create chemically stable ultrafiltration membranes with desirable water flux and protein separation capabilities. researchgate.net The selective layer made from QPTFS/SPTFS shows remarkable stability in saturated NaCl and at extreme pH levels, maintaining a BSA rejection rate above 95%. researchgate.net
Another strategy to improve ultrafiltration membranes involves doping polyvinylidene fluoride (PVDF) membranes with sulfonated poly(α,β,β-trifluorostyrene) (SPTFS). acs.org This modification aims to enhance the hydrophilicity of the PVDF membrane, which can lead to increased water flux and better anti-fouling properties. acs.org Compared to unmodified PVDF membranes, those doped with SPTFS exhibit improved hydrophilic properties, characterized by a larger finger-like pore structure, a lower water contact angle, and a higher negative surface charge density. rsc.org
| Membrane Type | Key Features | Performance Metrics | Source |
| QPTFS/SPTFS Complex (QS-2) | Two bilayers of polymer complexes | Water Flux: 378 L m⁻² h⁻¹ bar⁻¹; BSA Rejection: 96.8% | researchgate.net |
| SPTFS-doped PVDF | Enhanced hydrophilicity | Decreased water contact angle, higher negative surface charge | rsc.org |
Engineering for Enhanced Anti-Fouling Properties
Membrane fouling is a significant issue in ultrafiltration processes, leading to reduced performance and a shorter service life for the membranes. Poly(this compound) derivatives are being utilized to engineer membranes with enhanced anti-fouling characteristics.
The decoration of membranes with QPTFS/SPTFS has been shown to significantly improve their anti-fouling performance. researchgate.net In cyclic filtration tests, the flux recovery rate of the QS-2 membrane was found to be approximately three times higher than that of the polyvinylidene fluoride substrate. researchgate.net This indicates a substantial enhancement in the membrane's ability to resist fouling and maintain its performance over multiple filtration cycles. researchgate.net
Similarly, the doping of PVDF membranes with sulfonated poly(α,β,β-trifluorostyrene) (SPTFS) also leads to improved anti-fouling properties. acs.org The enhanced anti-fouling capability of these membranes is demonstrated through cyclic filtration tests and by in-situ monitoring of the adsorption and desorption of pollutants. rsc.org
Contributions to Energy Storage Systems (e.g., Batteries, Supercapacitors)
Poly(this compound)-based polymers are being explored for their potential contributions to energy storage systems, including batteries and supercapacitors. These materials are of interest for use as polymer electrolyte membranes (PEMs). google.com
In the area of fuel cells, which are a type of battery, this compound-containing compounds are being developed for use in PEMs. google.comgoogle.com Specifically, novel proton-conductive polymers based on sulfonated alternating copolymers are being synthesized for proton exchange membrane fuel cell (PEMFC) technology. google.com These new polymers are expected to offer advantages over existing sulfonated polymer electrolyte membranes, with comparisons being made to poly(α,β,β-trifluorostyrene). google.com The chemical stability and proton conductivity of these membranes are critical for the performance of the fuel cell.
For lithium-ion batteries, this compound-containing compounds have also been considered for use in polymer electrolyte membranes. google.com Polymer electrolytes, in general, are seen as a key component for the development of solid-state batteries due to their potential for improved safety and stability compared to liquid electrolytes. mdpi.com
In the realm of supercapacitors, which are energy storage devices known for their high power density, polymer electrolytes play a crucial role. scispace.com While research has been conducted on sulfonated poly(styrene) for supercapacitor applications, the direct application of poly(this compound) is an area of ongoing investigation. scispace.comresearchgate.net The development of phase-inverted copolymer membranes has been shown to enhance the performance of textile supercapacitors, indicating the importance of polymer engineering in this field. nih.gov Porous sheets impregnated with this compound-based polymers which may contain an ion exchange resin have also been considered for use in composite polymer solid electrolytes. google.com
Utilization in Specialized Coatings and Films
Poly(this compound) and its copolymers are utilized in the formulation of specialized coatings and films due to their unique properties. These materials can be found in applications ranging from protective films to advanced optical films.
A coating composition that includes this compound among other polyfluoro monomers has been developed for use as a protective film. google.com The fluorinated nature of these polymers can impart desirable properties such as chemical resistance and durability. The process for making fluoropolymers like poly(fluorostyrene) can involve polymerization in a carbon dioxide fluid solvent, such as liquid or supercritical CO2. google.com
Structure Property Relationships and Computational Studies of Poly Trifluorostyrene Materials
Influence of Fluorination Pattern and Polymer Microstructure on Macroscopic Properties
The strategic placement of fluorine atoms on the styrene (B11656) monomer unit profoundly impacts the macroscopic properties of the resulting poly(trifluorostyrene) materials. The high electronegativity and the strength of the carbon-fluorine bond introduce unique electronic and steric effects that dictate the polymer's thermal stability, chemical resistance, and electrical properties. benchchem.com For instance, copolymers of α,β,β-trifluorostyrene have demonstrated enhanced heat stability and chemical resistance compared to the homopolymer of α,β,β-trifluorostyrene (TFS) alone. google.com
The microstructure of the polymer, including crystallinity and chain arrangement, is also a critical determinant of its final characteristics. For example, in polytetrafluoroethylene, a related fluoropolymer, a highly crystalline structure is known to fracture when stretched at a high rate, whereas variations in the crystalline phase arrangement can influence water and proton mobility. google.comethz.ch The introduction of fluorine can alter the polymer's microstructure, which in turn affects properties like thermal conductivity and mechanical strength. google.comgoogle.com
The interplay between the fluorination pattern and the polymer's microstructure allows for the fine-tuning of material properties. For instance, copolymers of α,β,β-trifluorostyrene with substituted trifluorostyrenes can be engineered for specific applications like ion-exchange membranes by controlling the composition and, consequently, the microstructure. google.com These copolymers can be designed to have a favorable combination of mechanical and chemical properties, which are often superior to those of the non-fluorinated counterparts. google.comnih.gov
Table 1: Influence of Fluorination and Microstructure on Poly(this compound) Properties
| Property | Influence of Fluorination Pattern | Influence of Polymer Microstructure | Research Findings |
| Thermal Stability | The strong C-F bond enhances thermal stability. | Higher crystallinity generally leads to higher thermal stability. | Copolymers of α,β,β-trifluorostyrene show high heat stability. google.com |
| Chemical Resistance | Fluorination provides a protective shield against chemical attack. | A dense, well-ordered microstructure enhances resistance. | Poly(this compound) based materials exhibit good chemical resistance. google.com |
| Mechanical Properties | Can increase stiffness and strength. | The degree of crystallinity and chain entanglement are key factors. | Copolymers can possess favorable mechanical properties compared to the homopolymer. google.com |
| Electrical Properties | High electronegativity of fluorine can lead to desirable dielectric properties. | The arrangement of polar C-F bonds in the microstructure is crucial. | Fluorinated polymers are known for good electrical insulating abilities. google.com |
Correlation Between Polymer Architecture (e.g., Block, Graft) and Material Performance
The architecture of poly(this compound)-based copolymers, whether as block or graft structures, is a powerful tool for tailoring material performance for specific applications. mdpi.com This architectural control allows for the combination of distinct properties from different polymer segments within a single material. nasa.gov
Block Copolymers:
Block copolymers consist of two or more long sequences (blocks) of different monomers. In the context of this compound, this architecture can be used to create materials with both the desirable properties of fluoropolymers (e.g., chemical resistance, thermal stability) and other characteristics from a non-fluorinated block, such as flexibility or specific solubility. nasa.govrsc.org For example, block copolymers incorporating soft and hard segments can lead to high-performance materials with unique mechanical properties. nasa.gov The self-assembly of block copolymers into well-defined nanostructures can be exploited to create materials for applications in nanotechnology, such as high-performance dielectrics and materials for lithography. mdpi.commdpi.com The morphology of these self-assembled structures is dependent on the length of each block. nasa.gov
Graft Copolymers:
Graft copolymers feature a main polymer backbone with one or more side chains of a different polymer. nih.gov This architecture offers a versatile platform for modifying the surface properties and bulk performance of materials. mdpi.com For instance, grafting hydrophilic polymer chains onto a hydrophobic poly(this compound) backbone can be used to tune the hydrophilicity and antifouling properties of membranes for ultrafiltration. sci-hub.se The grafting density and the nature of the grafted side chains play a dominant role in defining the thermomechanical and morphological properties of these materials. mdpi.com Radiation grafting is a technique that has been used to graft monomers like styrene onto fluorinated polymer substrates, creating membranes with specific functionalities. mdpi.com
The performance of both block and graft copolymers is highly dependent on the miscibility and microphase separation of the different polymer segments. sci-hub.seresearchgate.net This phase behavior dictates the resulting morphology and, consequently, the material's mechanical, thermal, and transport properties. researchgate.net
Table 2: Correlation of Polymer Architecture and Performance in this compound-based Materials
| Polymer Architecture | Key Characteristics | Impact on Material Performance | Example Application |
| Block Copolymer | Distinct polymer blocks linked end-to-end. | Combines properties of different blocks; enables self-assembly into nanostructures. | High-performance elastomers, thermoplastic elastomers, nanostructured dielectrics. rsc.orgmdpi.com |
| Graft Copolymer | Side chains of one polymer attached to a main chain of another. | Allows for surface modification and tuning of bulk properties like mechanical strength and hydrophilicity. | Antifouling membranes, functionalized surfaces for biomedical applications. sci-hub.se |
Advanced Computational Modeling and Simulation Approaches
Computational modeling and simulation have become indispensable tools for understanding and predicting the behavior of poly(this compound) materials, from the monomer level up to the bulk polymer. These approaches provide insights that can be difficult to obtain through experimental methods alone, accelerating the design of new materials with tailored properties. utwente.nlredalyc.org
The reactivity of this compound monomers and their subsequent polymerization behavior can be predicted using quantum chemical methods. arxiv.org Techniques like Density Functional Theory (DFT) can be employed to calculate the activation energies of polymerization reactions, providing insights into the reaction kinetics. rsc.org The Q-e scheme, a semi-empirical method, is often used to predict monomer reactivity ratios in copolymerization, which is crucial for controlling the composition and microstructure of the final polymer. researchgate.netresearchgate.net Computational models can help in understanding how the fluorination pattern on the styrene monomer influences its reactivity and the properties of the resulting polymer. arxiv.org
Molecular Dynamics (MD) and Density Functional Theory (DFT) simulations are powerful techniques for investigating the conformation of poly(this compound) chains and the intermolecular interactions that govern the material's bulk properties. aps.orgmdpi.com
Molecular Dynamics (MD): MD simulations can model the movement and interaction of atoms and molecules over time, providing a dynamic picture of the polymer system. aps.org This approach is used to study polymer chain dynamics, glass transition temperatures, and the formation of microstructures. mdpi.com For fluorinated polymers, MD simulations can elucidate how the bulky and polar fluorine atoms affect chain packing and mobility. mdpi.com
Density Functional Theory (DFT): DFT calculations provide a detailed understanding of the electronic structure and energetics of the polymer system. rsc.orgrush.edu This method is particularly useful for studying intermolecular interactions, such as van der Waals forces and dipole-dipole interactions, which are significantly influenced by the presence of fluorine atoms. mdpi.com DFT can also be used to investigate the distribution of ions around charged poly(this compound) chains, which is important for applications like ion-exchange membranes. findaphd.com
The insights gained from theoretical predictions and simulations can be leveraged for the computational design of poly(this compound) materials with specific, targeted properties. utwente.nl By systematically varying parameters such as the fluorination pattern, monomer sequence in copolymers, and polymer architecture in silico, researchers can explore a vast design space to identify promising candidates for experimental synthesis. redalyc.org This "materials by design" approach can significantly reduce the time and cost associated with the development of new high-performance materials for applications ranging from sustainable chemical processes to advanced electronics. iaac.net For example, computational models can be used to design polymers with optimized properties for use as proton exchange membranes in fuel cells or as dielectric materials in capacitors. iaac.net
Table 3: Computational Approaches for Poly(this compound) Studies
| Computational Method | Application | Insights Gained |
| Quantum Chemistry (e.g., DFT) | Prediction of monomer reactivity, calculation of reaction energetics. | Understanding of polymerization kinetics and the influence of fluorination on reactivity. arxiv.orgrsc.org |
| Molecular Dynamics (MD) | Simulation of polymer chain dynamics, conformation, and microstructure formation. | Information on glass transition temperature, chain mobility, and self-assembly. aps.orgmdpi.com |
| Density Functional Theory (DFT) | Investigation of electronic structure, intermolecular interactions, and ion distribution. | Detailed understanding of forces governing polymer packing and behavior in specific environments. mdpi.comfindaphd.com |
| Integrated Computational Materials Design | Tailoring of polymer structures for specific applications. | Accelerated discovery of new materials with optimized performance characteristics. utwente.nliaac.net |
Future Directions and Emerging Research Avenues in Trifluorostyrene Chemistry
Exploration of Novel Trifluorostyrene Monomers and Their Functionalized Derivatives
The synthesis of new this compound monomers and their functionalized derivatives is a cornerstone of future research. researchgate.net By introducing various functional groups onto the aromatic ring or the trifluorovinyl group, researchers can tailor the properties of the resulting polymers for specific applications. researchgate.net
One area of focus is the synthesis of α,β,β-trifluorostyrene functionalized with halogen atoms or acid groups. researchgate.net These functional groups can serve as handles for further chemical modifications or influence the polymer's solubility, reactivity, and ion-exchange capabilities. google.com For instance, the introduction of phosphonic acid groups into poly(this compound) has been explored for the development of proton exchange membranes for fuel cells. scispace.com
The development of efficient synthetic routes to these functionalized monomers is crucial. researchgate.netresearchgate.net Cross-coupling reactions utilizing organometallic reagents, such as perfluoroalkenylzinc reagents, have proven effective for this purpose. researchgate.net Additionally, methods for preparing functional aryl trifluorovinyl ether (TFVE) monomers are being investigated, which can lead to fluoropolymers with perfluorocyclobutane (PFCB) groups through thermal cyclodimerization. researchgate.net However, a challenge lies in the fact that some functional groups may not withstand the high temperatures required for this type of polymerization. researchgate.net
Advancements in Precision Controlled Polymerization Techniques for Complex Architectures
Significant progress is being made in the application of controlled radical polymerization (CRP) techniques to this compound and its derivatives. researchgate.netmdpi.com These methods, including Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, allow for the synthesis of polymers with well-defined architectures, molecular weights, and low polydispersity. researchgate.netfluorine1.rumdpi.com
Atom Transfer Radical Polymerization (ATRP): ATRP has been successfully employed for the polymerization of various fluorostyrenes, including pentafluorostyrene and its derivatives. researchgate.netuni-plovdiv.bg This technique enables the creation of block copolymers, such as poly(pentafluorostyrene)-b-polystyrene, by using a macroinitiator approach. researchgate.netresearchgate.net Researchers are also exploring the use of different initiators and catalysts to optimize the ATRP of fluorinated monomers. figshare.com For instance, while the direct initiation from a C-F bond is challenging, more active initiators have shown promise. figshare.com
Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization: RAFT polymerization is another powerful tool for controlling the polymerization of fluorinated styrene (B11656) derivatives. fluorine1.rusigmaaldrich.com The choice of the chain transfer agent (CTA) is critical for the success of RAFT polymerization. fluorine1.ru Dithio- or trithio-compounds are commonly used as CTAs. fluorine1.ru This method has been used to synthesize amphiphilic block copolymers and other complex structures. fluorine1.ruresearchgate.net
The development of these precision polymerization techniques opens the door to creating complex polymer architectures, such as star polymers and graft copolymers, with tailored properties. researchgate.net A novel visible-light-induced reversible-deactivation radical polymerization has been developed, enabling the synthesis of ultra-high-molecular-weight fluoropolymers with narrow molecular weight distributions. nih.gov
Diversification and Expansion of Application Domains for Poly(this compound) Materials
The unique properties of poly(this compound) and its derivatives make them suitable for a wide range of advanced applications. rsc.org Current and emerging application domains include:
Microelectronics and Optics: Fluoropolymers derived from this compound are being investigated for use in microlithography and optical components due to their specific physical and thermal properties. researchgate.net Polymers with low dielectric constants and high thermal stability are particularly valuable in the electronics industry. researchgate.net
Membranes for Separation and Energy Applications: Poly(this compound)-based ion-exchange membranes are being developed for various electrochemical applications, including fuel cells, electrodialysis, and batteries. researchgate.netgoogle.commdpi.com By functionalizing the polymer with sulfonic acid or phosphonic acid groups, membranes with selective ion transport properties can be created. google.comscispace.comgoogle.com Recent research has demonstrated the use of quaternized and sulfonated poly(this compound) to create ultrafiltration membranes through interfacial complexation. researcher.life
Advanced Coatings: The low surface energy of fluoropolymers makes them ideal for creating hydrophobic and oleophobic coatings. rsc.org These coatings can be applied to various surfaces to impart properties like water and oil repellency. u-tokyo.ac.jp
Biomedical Applications: The biocompatibility of certain fluoropolymers opens up possibilities in the biomedical field. scirp.org For example, radiation-grafted polyolefin films with this compound have been used to control ion flow in batteries and are being explored for fuel cell membranes. iaea.org
Interdisciplinary Research Initiatives in Fluoropolymer Science
The advancement of this compound chemistry is increasingly driven by interdisciplinary collaborations. u-tokyo.ac.jpsfb1349.de Research centers and collaborative projects are bringing together experts from synthesis, analytics, spectroscopy, and theory to gain a deeper understanding of fluorine-specific interactions and their impact on material properties. sfb1349.de
These initiatives foster a synergistic approach where expertise in fluorine chemistry from industry is combined with advanced knowledge of organic and polymer chemistry from academia. u-tokyo.ac.jp This collaboration is crucial for developing novel functional materials and exploring their applications in diverse fields, from industrial materials to medical devices. u-tokyo.ac.jp Such research efforts are essential for understanding both the beneficial effects of fluorine in materials and potential environmental and health concerns. fu-berlin.de
Considerations for Sustainability and Green Chemistry in this compound Synthesis and Polymerization
The principles of green chemistry are becoming increasingly important in the synthesis and polymerization of this compound. pnas.orgchemrxiv.org The goal is to develop more environmentally friendly processes that minimize waste and the use of hazardous substances. pnas.org
Key areas of focus include:
Greener Solvents: Research is underway to replace traditional organic solvents with more benign alternatives like water, supercritical carbon dioxide, and ionic liquids. mdpi.comresearchgate.net For instance, the use of hydrofluoroethers (HFEs) that can co-distill with water is being explored as a more environmentally friendly polymerization medium. google.com
Solvent-Free Polymerization: Bulk polymerization processes eliminate the need for solvents altogether, reducing environmental impact and potentially improving material properties. chemrxiv.org
Catalyst Development: The development of non-toxic and recyclable catalysts is a key aspect of green polymer chemistry. chemrxiv.org
Degradable Fluoropolymers: To address the persistence of some fluoropolymers in the environment, chemists are designing new classes of fluorinated polymers with built-in degradation mechanisms, such as ester bonds, to facilitate recycling and a sustainable circular economy for fluorine. uni-bayreuth.de
By integrating these green chemistry principles, the field of this compound chemistry can continue to innovate while minimizing its environmental footprint. pnas.org
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of trifluorostyrene (TFS) critical for polymer synthesis, and how are they experimentally validated?
- Methodological Answer : Key properties include fluorinated aromatic reactivity, thermal stability, and copolymerization kinetics. Experimental validation involves:
- Thermogravimetric Analysis (TGA) to assess thermal degradation thresholds.
- Differential Scanning Calorimetry (DSC) to determine glass transition temperatures.
- NMR Spectroscopy (¹⁹F and ¹H) to confirm structural integrity and purity .
- Standardized protocols for these analyses are detailed in supplementary materials of peer-reviewed studies to ensure reproducibility .
Q. What are the standard synthetic routes for this compound, and how are reaction conditions optimized for high yield and purity?
- Methodological Answer : Common methods include:
- Radical-initiated polymerization : Optimized by controlling initiator concentration (e.g., AIBN) and reaction temperature (60–80°C).
- Grafting via radiation : Dose rates (e.g., 12,606 r/hr) and solvent composition (e.g., 60% benzene) significantly influence grafting efficiency (3.3–29.9% in FEP films) .
- Post-synthesis purification involves column chromatography and solvent evaporation under inert atmospheres to prevent decomposition .
Q. How should researchers characterize this compound-based polymers to confirm structural and functional properties?
- Methodological Answer : Use a multi-technique approach:
- FT-IR Spectroscopy : To identify C-F stretching vibrations (1100–1250 cm⁻¹) and aromatic C=C bonds.
- Gel Permeation Chromatography (GPC) : For molecular weight distribution analysis.
- X-ray Diffraction (XRD) : To evaluate crystallinity in grafted films .
- Detailed protocols for reproducibility are emphasized in experimental sections of journals like Med. Chem. Commun., which limit excessive chemical structures in figures to enhance clarity .
Advanced Research Questions
Q. How can experimental parameters (e.g., radiation dose, solvent composition) be systematically varied to optimize this compound grafting efficiency in fluoropolymer matrices?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial designs to test interactions between dose rates (e.g., 0.649–5.06 Mrad) and solvent concentrations. Table III in radiation grafting studies demonstrates a direct correlation between total dose (0.649–5.06 Mrad) and % graft (3.3–29.9%) .
- Statistical Analysis : ANOVA to identify significant factors affecting grafting efficiency, with triplicate trials to ensure precision .
Q. What methodologies resolve contradictions in reported catalytic efficiencies for this compound polymerization across studies?
- Methodological Answer :
- Data Triangulation : Compare kinetic data (e.g., rate constants, activation energies) across studies using standardized reaction conditions (e.g., solvent, temperature).
- Controlled Replication : Reproduce conflicting experiments with strict adherence to source methodologies, noting deviations (e.g., initiator purity, oxygen exclusion).
- Meta-Analysis : Use tools like the PRISMA framework to assess bias or variability in experimental reporting .
Q. What advanced spectroscopic techniques are critical for analyzing degradation pathways of this compound-containing membranes in electrochemical applications?
- Methodological Answer :
- Time-Resolved FT-IR : To monitor real-time degradation of C-F bonds under operational conditions.
- X-ray Photoelectron Spectroscopy (XPS) : Quantify surface fluorination loss after sulfonation (e.g., 40% KOH treatment) .
- Electron Paramagnetic Resonance (EPR) : Detect radical intermediates during oxidative degradation.
- Journals like Research on Chemical Intermediates recommend moving detailed spectral data to supplementary information to maintain manuscript conciseness .
Data Presentation and Reproducibility
Q. How should researchers document this compound synthesis and characterization to ensure reproducibility in publications?
- Methodological Answer :
- Structured Reporting : Follow guidelines from Beilstein Journal of Organic Chemistry:
- Include exact molar ratios, reaction times, and purification steps in the main text.
- Provide NMR/TGA raw data in supplementary files with metadata (e.g., instrument models, software versions) .
- Visual Clarity : Limit figures to 2–3 chemical structures and use color-coded graphs for kinetic data, per Med. Chem. Commun. recommendations .
Q. What frameworks are recommended for assessing data quality in this compound grafting studies?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
